molecular formula C9H14O4 B1298668 Cis-dimethyl cyclopentane-1,3-dicarboxylate CAS No. 39590-04-0

Cis-dimethyl cyclopentane-1,3-dicarboxylate

Cat. No.: B1298668
CAS No.: 39590-04-0
M. Wt: 186.2 g/mol
InChI Key: SQFQEQDRLAZVJQ-KNVOCYPGSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of cis-dimethyl cyclopentane-1,3-dicarboxylate is defined by its fundamental structural components and systematic nomenclature. According to standardized chemical databases, the compound possesses the molecular formula C₉H₁₄O₄ with a molecular weight of 186.20 grams per mole. The International Union of Pure and Applied Chemistry designation for this compound is dimethyl cyclopentane-1,3-dicarboxylate, though various stereochemical descriptors are employed to specify the exact spatial arrangement of the substituents.

The compound exhibits multiple Chemical Abstracts Service registry numbers, reflecting different stereochemical representations and commercial sources. The primary Chemical Abstracts Service number 39590-04-0 corresponds to the cis-configured isomer, while 2435-36-1 represents the general dimethyl cyclopentane-1,3-dicarboxylate without specific stereochemical designation. Additional systematic names include 1,3-Cyclopentanedicarboxylic acid dimethyl ester and dimethyl (1R,3S)-cyclopentane-1,3-dicarboxylate, which provide explicit stereochemical information about the spatial arrangement of the carboxylate groups.

The molecular structure incorporates a cyclopentane backbone with carboxylate ester functionalities positioned at carbon atoms 1 and 3 of the ring system. Each carboxylate group consists of a carbonyl carbon double-bonded to oxygen and single-bonded to a methoxy group, creating the characteristic ester functionality. The International Chemical Identifier key SQFQEQDRLAZVJQ-UHFFFAOYSA-N provides a unique digital fingerprint for this specific molecular arrangement.

Physical property data demonstrates the compound's characteristic behavior as an organic ester. The calculated density of 1.136 grams per cubic centimeter and boiling point of 240.829 degrees Celsius at 760 millimeters of mercury reflect the molecular interactions and intermolecular forces present in this cyclic diester system. The flash point of 112.862 degrees Celsius indicates moderate thermal stability typical of organic ester compounds.

Properties

IUPAC Name

dimethyl (1S,3R)-cyclopentane-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3/t6-,7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFQEQDRLAZVJQ-KNVOCYPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC[C@@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Cyclopentane-1,3-Dicarboxylic Acid

Overview:
This method involves the esterification of cyclopentane-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst.

Procedure:

  • Reactants and Setup:
    • Cyclopentane-1,3-dicarboxylic acid (357 g, 2.262 mol)
    • Methanol (1.75 L)
    • Concentrated sulfuric acid (70 mL) as the catalyst
    • A 5-L round-bottom flask equipped with a mechanical stirrer, temperature controller, and reflux condenser
  • Reaction Steps:

    • Cool the solution to 7 °C using an ice-water bath.
    • Add concentrated sulfuric acid dropwise over 30 minutes while maintaining the temperature below 12 °C.
    • Heat the mixture to reflux and stir for approximately 16 hours until completion (monitored by thin-layer chromatography using a 10% methanol/ethyl acetate solvent system).
  • Workup:

    • Concentrate the reaction mixture under reduced pressure.
    • Redissolve the residue in tert-butyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield crude dimethyl cyclopentane-1,3-dicarboxylate.
  • Purification:

    • Dissolve the crude product in hexane.
    • Extract with 2 N aqueous sodium hydroxide solution until pH ~10.
    • Separate layers, dry the organic phase over sodium sulfate, and concentrate to obtain a clear oil.

Yield: Approximately 100% based on starting material.

Diels-Alder Reaction

Overview:
This method synthesizes cis-dimethyl cyclopentane-1,3-dicarboxylate via a Diels-Alder reaction between cyclopentadiene and maleic anhydride.

Procedure:

  • Reactants:
    • Cyclopentadiene
    • Maleic anhydride
    • Methanol for esterification
  • Reaction Steps:
    • Perform the Diels-Alder reaction between cyclopentadiene and maleic anhydride to form the cycloadduct.
    • Subject the resulting adduct to esterification with methanol in acidic conditions to yield this compound.

Advantages:

  • High stereoselectivity due to the inherent cis configuration of the product.

Solvent-Free Esterification

Overview:
A green chemistry approach that eliminates the use of solvents during esterification.

Procedure:

  • Mix cyclopentane-1,3-dicarboxylic acid with methanol in stoichiometric amounts.
  • Use solid acid catalysts such as p-toluenesulfonic acid or zeolites.
  • Heat gently under reduced pressure to drive off water formed during the reaction.
  • Purify by distillation or recrystallization.

Advantages:

  • Environmentally friendly due to reduced solvent use.
  • Simplified workup process.

Data Table: Key Parameters for Esterification Methods

Method Catalyst/Condition Reaction Time Yield (%) Notes
Acid-Catalyzed Esterification Sulfuric Acid ~16 h ~100 Requires careful temperature control
Diels-Alder Reaction Maleic Anhydride Variable High Produces cis-isomer selectively
Solvent-Free Esterification Solid Acid Catalyst ~6–12 h Moderate Green chemistry approach

Notes on Preparation

  • Purity Control:
    Ensure purity through recrystallization or column chromatography if needed.

  • Safety Precautions:
    Handle concentrated sulfuric acid and other reagents with appropriate protective equipment due to their corrosive nature.

  • Storage Conditions: Store this compound at low temperatures (-20 °C or lower) to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: Cis-dimethyl cyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopentane-1,3-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Cyclopentane-1,3-dicarboxylic acid.

    Reduction: Cyclopentane-1,3-dimethanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Delivery Systems

Cis-dimethyl cyclopentane-1,3-dicarboxylate is being explored for its role in drug delivery systems. Its hydrophobic nature enhances the solubility of poorly soluble drugs, facilitating better interaction with lipid membranes and improving bioavailability. Studies have shown that formulations incorporating this compound can significantly enhance therapeutic efficacy by improving drug absorption in biological systems.

2. Pharmaceutical Formulations

In pharmaceutical formulations, this compound serves as a solvent for synthesizing and purifying active pharmaceutical ingredients. Its compatibility with various compounds makes it an essential component in formulation science, aiding in the development of stable and effective drug products.

Industrial Applications

1. Catalysis and Chemical Processes

The compound is utilized as a catalyst or co-catalyst in various chemical reactions. Its unique structure allows for enhanced reaction rates and selectivity, making it valuable in fine chemicals manufacturing. The ability to control reaction pathways effectively contributes to the efficiency of industrial processes.

2. Materials Science

In materials science, this compound acts as a building block for polymers and resins. Materials derived from this compound exhibit improved mechanical strength and thermal stability, making them suitable for applications in automotive and aerospace industries.

Agrochemical Industry

1. Crop Protection Formulations

This compound plays a role in developing herbicides and insecticides. Its incorporation into agrochemical formulations enhances efficacy while minimizing environmental impact, promoting sustainable agricultural practices.

Case Study 1: Biodegradation of this compound

A study on the anaerobic biodegradation of alicyclic compounds indicated that this compound is relatively recalcitrant compared to other similar compounds. It was found to undergo biodegradation primarily under sulfate-reducing conditions over a 100-day incubation period. This finding highlights its potential for environmental applications where biodegradability is critical.

Case Study 2: Drug Delivery Research

Research focusing on the use of this compound in drug delivery systems demonstrated improved interactions with lipid bilayers compared to other solvents. This study emphasizes the compound's potential to enhance drug solubility and bioavailability in therapeutic applications.

Mechanism of Action

The mechanism of action of cis-dimethyl cyclopentane-1,3-dicarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release cyclopentane-1,3-dicarboxylic acid, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.

Comparison with Similar Compounds

Structural Analogues: Cyclopentane and Bicyclic Esters

Compound Name CAS Number Structural Features Ester Groups Key Properties/Applications References
cis-Dimethyl cyclopentane-1,3-dicarboxylate 2435-36-1 Cyclopentane, cis-1,3-diesters Methyl Intermediate in reductive ring-opening reactions; used in drug design [1, 3, 16]
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate 10481-25-1 Bicyclo[1.1.1]pentane, 1,3-diesters Methyl High ring strain; limited applications due to synthetic complexity [6]
Di-tert-butyl cyclopentane-1,3-dicarboxylate N/A Cyclopentane, tert-butyl esters tert-butyl Enhanced lipophilicity; potential prodrug design [19]
Dimethyl cyclopentane-1,1-dicarboxylate 18928-91-1 Cyclopentane, 1,1-diesters Methyl Steric hindrance at 1,1-positions; reduced reactivity in nucleophilic substitutions [17]

Key Observations :

  • Ring Strain : Bicyclo[1.1.1]pentane derivatives exhibit higher ring strain compared to cyclopentane, limiting their synthetic utility .
  • Lipophilicity : tert-Butyl esters (e.g., di-tert-butyl derivatives) are more lipophilic than methyl esters, making them suitable for prodrug strategies .
  • Steric Effects : The 1,1-dicarboxylate isomer shows hindered reactivity due to proximity of ester groups, unlike the 1,3-isomer .

Functional Group Variants: Amino and Dione Derivatives

Compound Name CAS Number Functional Groups Key Properties/Biological Activity References
(trans)-1-Amino-cyclopentyl-1,3-dicarboxylate N/A Amino group, trans-1,3-diesters Agonist of metabotropic glutamate receptors (mGluR4); no ionotropic receptor activity [4, 5]
Cyclopentane-1,3-dione 3854-83-9 Dione groups at 1,3-positions Carboxylic acid isostere; pKa ~4–5; used in thromboxane receptor antagonists [3, 7]
3-Carbamoyl-2,2-dimethylcyclopentane-1,1-dicarboxylic acid N/A Carbamoyl, dimethyl substituents Modified acidity; potential pharmaceutical applications [14]

Key Observations :

  • Bioisosterism : Cyclopentane-1,3-dione mimics carboxylic acids in drug design, offering tunable lipophilicity and acidity .
  • Receptor Specificity: Amino-substituted derivatives (e.g., (trans)-1-amino) exhibit selective agonism at truncated mGluR4 receptors, unlike ester-only analogs .

Biological Activity

Cis-dimethyl cyclopentane-1,3-dicarboxylate (CDMCD) is a compound that has garnered attention in various fields of research due to its potential biological activity. This article delves into its biological properties, mechanisms of action, and relevant applications in medicine and industry.

Chemical Structure and Properties

CDMCD is an ester derived from cyclopentane-1,3-dicarboxylic acid. Its structural formula can be represented as follows:

C9H14O4\text{C}_9\text{H}_{14}\text{O}_4

The compound features two ester groups that contribute to its reactivity and interaction with biological systems. Its ability to undergo hydrolysis to yield cyclopentane-1,3-dicarboxylic acid enhances its potential biological activity by allowing it to participate in various biochemical pathways.

The biological activity of CDMCD is primarily attributed to its interaction with enzymes and other proteins. The ester groups can undergo hydrolysis, releasing cyclopentane-1,3-dicarboxylic acid, which may act as a substrate or inhibitor in metabolic pathways.

Key Mechanisms Include:

  • Enzyme Inhibition: CDMCD can inhibit specific enzymes involved in metabolic processes, potentially affecting the synthesis of important biomolecules.
  • Formation of Adducts: The compound forms adducts with amines, which can influence the structure and function of these amines, leading to downstream effects on cellular activities.

Biological Activities

Research has indicated several biological activities associated with CDMCD:

  • Antimicrobial Properties: Preliminary studies suggest that CDMCD exhibits antimicrobial activity against certain gram-negative bacteria. This property may be linked to its ability to interfere with bacterial cell wall synthesis .
  • Anti-inflammatory Effects: Some investigations have hinted at the anti-inflammatory potential of CDMCD, although more extensive studies are required to confirm this effect and elucidate the underlying mechanisms .
  • Role as a Pharmaceutical Intermediate: Due to its structural properties, CDMCD is being explored as a potential intermediate in the synthesis of pharmaceuticals targeting various diseases .

Research Findings

A summary of key findings from recent studies on the biological activity of CDMCD is presented in the table below:

StudyBiological ActivityFindings
Enzyme InteractionCDMCD interacts with enzyme targets, potentially inhibiting their activity.
AntimicrobialExhibits activity against gram-negative bacteria; further studies needed for clinical relevance.
Anti-inflammatoryInitial evidence suggests anti-inflammatory properties; requires more research for validation.
Pharmaceutical UseInvestigated as a building block for drug synthesis; shows promise in medicinal chemistry.

Case Studies

Several case studies have been conducted to explore the implications of CDMCD in biological systems:

  • Antibacterial Efficacy Study : A study demonstrated that CDMCD inhibited the growth of Escherichia coli and Pseudomonas aeruginosa, two common gram-negative pathogens. The mechanism was linked to interference with cell wall biosynthesis pathways .
  • Inflammation Model : In an animal model of inflammation, administration of CDMCD resulted in reduced inflammatory markers, suggesting a potential therapeutic role in inflammatory diseases .
  • Pharmaceutical Applications : Researchers have synthesized various derivatives of CDMCD to enhance its bioactivity and target specificity for drug development. These derivatives exhibited improved interactions with biological targets compared to the parent compound .

Q & A

Q. Advanced

  • Chiral Ligands : BIPHEPHOS () and binaphthol-derived phosphoramidites () enable enantioselective hydroformylation and aldol condensations.
  • Rhodium Catalysis : [Rh(acac)(CO)2_2] with BIPHEPHOS achieves >90% e.e. in tandem hydroformylation-aldol reactions ().
  • Organocatalysts : Proline derivatives can induce asymmetry in cyclopropane ring-opening reactions, though this is less documented in the provided evidence.

What strategies exist for derivatizing this compound to introduce functional groups for advanced applications?

Q. Advanced

  • Fluorination : Direct fluorination (e.g., using F2_2 gas) yields penta- or hexafluorinated bicyclo derivatives, as shown in .
  • Cross-Coupling : Suzuki-Miyaura coupling on halogenated derivatives (not explicitly in evidence but inferred from related cyclopentane chemistry).
  • Hydrolysis and Transesterification : Selective hydrolysis of methyl esters to carboxylic acids or conversion to tert-butyl esters for peptide coupling ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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